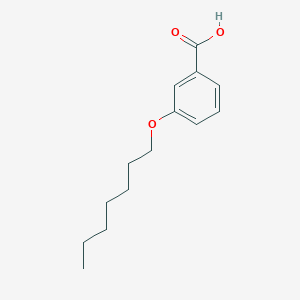

3-(Heptyloxy)benzoic Acid

Description

Classification and Structural Context within Aromatic Carboxylic Acids and Alkoxybenzoic Acid Derivatives

3-(Heptyloxy)benzoic acid belongs to the class of organic compounds known as aromatic carboxylic acids. drugbank.com This classification is defined by the presence of at least one carboxyl group (-COOH) attached to a benzene (B151609) ring. drugbank.com More specifically, it is an alkoxybenzoic acid derivative, characterized by an alkoxy group (-OR, where R is an alkyl chain) substituent on the aromatic ring. In this case, the heptyloxy group (–O(CH₂)₆CH₃) is attached to the third carbon atom of the benzoic acid ring.

The structure of this compound combines a hydrophilic carboxylic acid head with a hydrophobic heptyloxy tail, giving the molecule amphiphilic properties. This dual nature is a key determinant of its physical and chemical behavior. The molecular framework is that of an aromatic homomonocyclic compound. drugbank.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound drugbank.com |

| Molecular Formula | C₁₄H₂₀O₃ drugbank.comnist.gov |

| Molecular Weight | 236.31 g/mol nist.govontosight.aisigmaaldrich.com |

| CAS Number | 15872-42-1 nist.govontosight.aisigmaaldrich.com |

| InChI Key | FOFZVIUYGPBWLV-UHFFFAOYSA-N drugbank.com |

| SMILES | CCCCCCCOC1=CC=CC(=C1)C(O)=O drugbank.com |

Interdisciplinary Significance and Research Relevance

The distinct structural features of this compound and its analogs have made them subjects of interest across multiple scientific disciplines, most notably in medicinal chemistry and materials science.

Focus in Medicinal Chemistry and Pharmaceutical Research

Benzoic acid derivatives are a well-established class of compounds in pharmaceutical research, known to exhibit a range of biological activities including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai While research specifically on this compound is part of a broader exploration, related structures have shown promise. For instance, some benzoic acid derivatives have been investigated for their potential to act as Bcl-2 selective anti-cancer agents and for their antibacterial activity. medchemexpress.com The heptyloxy group can influence the lipophilicity of the molecule, a critical factor in drug design that affects absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of N-acyl derivatives of anthranilic acid, such as 2-(4-(heptyloxy)benzamido)benzoic acid, highlights the use of heptyloxy-substituted benzoic acids as building blocks in the creation of more complex molecules with potential therapeutic applications. dntb.gov.uagrafiati.com

Importance in Materials Science and Novel Material Development

In the realm of materials science, alkoxybenzoic acids are renowned for their liquid crystalline properties. acs.orgresearchgate.net These compounds can self-assemble into ordered yet fluid phases (mesophases), which are sensitive to temperature and other external stimuli. ijert.org The formation of these liquid crystal phases is often driven by hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of dimers. researchgate.netresearchgate.net The length of the alkoxy chain plays a crucial role in determining the type of liquid crystal phase (nematic, smectic) and the transition temperatures. acs.org

Specifically, p-alkoxybenzoic acids are well-studied as components of liquid crystal materials. chemscene.com The heptyloxy chain in compounds like this compound contributes to the molecular ordering and can influence the thermal and optical properties of the resulting materials. cymitquimica.com Research has shown that by varying the alkoxy chain length, the melting and clearing points of liquid crystals can be tuned. tandfonline.com The study of p-(n-heptyloxy)benzoic acid dispersed with ZnO nanoparticles, for instance, demonstrates efforts to create novel nanocomposites with enhanced functionalities. researchgate.net These materials have potential applications in displays, sensors, and other advanced technologies.

Historical Context of Alkoxybenzoic Acid Research and Derivatives

The investigation of alkoxybenzoic acids has a rich history, evolving from early observations of their unique phase behavior to sophisticated synthetic strategies and a deep understanding of how their structure dictates their function.

Evolution of Synthetic Strategies for Ether-Containing Benzoic Acids

The synthesis of alkoxybenzoic acids, including those with a heptyloxy group, has been a subject of continuous refinement. A common and long-standing method involves the Williamson ether synthesis, where a hydroxybenzoic acid is reacted with an alkyl halide (like heptyl bromide) in the presence of a base. ontosight.ai For example, 4-(heptyloxy)benzoic acid is typically synthesized from 4-hydroxybenzoic acid and a heptyl halide. ontosight.ai More advanced synthetic strategies have also been developed. These include methods for the functionalization of benzoic acids at specific positions, such as the development of templates for meta-C–H olefination, which allows for the introduction of various functional groups with high regioselectivity. nih.gov The synthesis of functionalized allyl aryl ethers from benzoic acids via dearomatization and decarboxylative allylation represents another innovative approach. acs.org These evolving synthetic tools provide chemists with greater control over the molecular architecture of ether-containing benzoic acids, enabling the creation of novel compounds for specific applications.

Advancements in Understanding Structure-Property Relationships in Analogous Compounds

A significant body of research has been dedicated to understanding the relationship between the molecular structure of alkoxybenzoic acids and their macroscopic properties, particularly their liquid crystalline behavior. Early studies in the 1950s identified the mesogenic behavior of n-alkoxybenzoic acids, attributing it to the formation of hydrogen-bonded dimers. tandfonline.com

Subsequent research has delved deeper into this relationship. It has been established that the length of the alkyl chain significantly impacts the type of liquid crystal phase exhibited. acs.org Shorter chains tend to favor nematic phases, while longer chains promote the formation of smectic phases. acs.org The substitution pattern on the benzene ring (ortho, meta, para) also plays a critical role. For instance, studies on 4-alkoxybenzoic acids have revealed that the packing of molecules in the crystalline state, influenced by π-stacking interactions and the arrangement of aliphatic and aromatic regions, correlates with their mesogenic properties. researchgate.net Computational methods, such as Density Functional Theory (DFT), are now frequently used to predict and understand the mesomorphic behavior and stability of these compounds by analyzing factors like molecular geometry and intermolecular interactions. researchgate.net This ongoing research continues to build a comprehensive picture of how subtle changes in molecular design can lead to dramatic differences in material properties.

Structure

3D Structure

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

3-heptoxybenzoic acid |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-5-6-10-17-13-9-7-8-12(11-13)14(15)16/h7-9,11H,2-6,10H2,1H3,(H,15,16) |

InChI Key |

FOFZVIUYGPBWLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Heptyloxy Benzoic Acid

Precursor Synthesis and Alkylation Strategies

The primary route to 3-(Heptyloxy)benzoic acid involves the initial synthesis of its methyl ester precursor, methyl 3-(heptyloxy)benzoate. This is typically achieved through the alkylation of a readily available starting material, methyl 3-hydroxybenzoate, with a suitable heptyl halide.

Alkylation of Methyl 3-Hydroxybenzoate with Heptyl Halides (e.g., 1-Iodoheptane (B1294452), 1-Bromoheptane)

The core of the precursor synthesis is a Williamson ether synthesis, where the phenoxide ion of methyl 3-hydroxybenzoate acts as a nucleophile, attacking an electrophilic heptyl halide such as 1-iodoheptane or 1-bromoheptane (B155011). tandfonline.comrsc.org This reaction establishes the heptyloxy ether linkage at the meta-position of the benzoate (B1203000) ring. The choice of the heptyl halide can influence reaction times and yields, with iodides generally being more reactive than bromides.

Microwave-assisted synthesis has emerged as an efficient method for accelerating the alkylation process. tandfonline.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. tandfonline.comijprdjournal.com In one documented procedure, the synthesis of methyl 3-(heptyloxy)benzoate from methyl 3-hydroxybenzoate and 1-iodoheptane was successfully performed in a microwave reactor, yielding the product in a fraction of the time required for conventional reflux. tandfonline.com

Table 1: Microwave-Assisted Synthesis of Methyl 3-(Heptyloxy)benzoate tandfonline.com

| Reactant 1 | Reactant 2 | Base/Solvent | Method | Yield |

|---|

Data sourced from a study on the synthesis of hydroxamic acid functionality compounds. tandfonline.com

The alkylation reaction is conducted under basic conditions to deprotonate the hydroxyl group of methyl 3-hydroxybenzoate, forming the more nucleophilic phenoxide. tandfonline.com Potassium carbonate (K₂CO₃) is a commonly used base for this purpose, often in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). tandfonline.comrsc.org The combination of potassium carbonate in acetone provides an effective medium for the reaction, facilitating the nucleophilic substitution. tandfonline.com In some cases, a catalytic amount of potassium iodide (KI) may be added when using a less reactive halide like 1-bromoheptane to promote the reaction via in-situ halide exchange. rsc.org

Table 2: Comparison of Heating Methods for Alkylation

| Method | Reactants | Conditions | Reaction Time | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Methyl 3-hydroxybenzoate, 1-Iodoheptane | K₂CO₃, Acetone | Not specified, but noted as rapid | tandfonline.com |

| Conventional Reflux | Methyl 3-hydroxybenzoate, 1-Iodoheptane | K₂CO₃, Acetone | 3 hours | tandfonline.com |

Carboxylic Acid Formation and Ester Hydrolysis

Following the successful synthesis of the ester precursor, the final step to obtain this compound is the hydrolysis of the methyl ester group.

Hydrolysis of Methyl 3-(Heptyloxy)benzoate (e.g., with Potassium Hydroxide (B78521) in Methanol (B129727)/Water)

The conversion of methyl 3-(heptyloxy)benzoate to the corresponding carboxylic acid is achieved through saponification. rsc.orgresearchgate.net This reaction involves treating the ester with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a solvent system like a methanol/water mixture. rsc.orgresearchgate.net The hydroxide ion attacks the carbonyl carbon of the ester, leading to cleavage of the ester bond. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final this compound. This hydrolysis is typically a high-yielding and quantitative process.

Table 3: Conditions for Ester Hydrolysis (based on analogous compounds)

| Starting Ester | Reagents | Solvent | Method | Product | Reference |

|---|---|---|---|---|---|

| Methyl 4-(heptyloxy)benzoate | KOH | Methanol (MeOH) | Reflux | 4-(Heptyloxy)benzoic acid | rsc.org |

Derivatization Pathways for Functionalization

The carboxylic acid moiety of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a variety of functional derivatives. The primary derivatization pathway involves transformations of the carboxyl group, most commonly through the formation of amides or new esters.

One notable example is the conversion to a hydroxamic acid. This compound's precursor, methyl 3-(heptyloxy)benzoate, can be directly reacted with hydroxylamine (B1172632) in the presence of potassium hydroxide and methanol under microwave irradiation to form 3-(heptyloxy)-N-hydroxybenzamide. tandfonline.com

Additionally, the carboxylic acid can be activated and coupled with various amines or alcohols to produce a range of amide and ester derivatives. lookchem.com These reactions typically proceed via an acyl chloride or through the use of coupling agents. Downstream products listed in chemical databases indicate that this compound can be used to synthesize complex molecules, including substituted pyrroles and sulfamoylphenyl benzamides. lookchem.com

Table 4: Examples of Derivatives from this compound

| Derivative Name | Type of Derivative | Reference |

|---|---|---|

| 3-(Heptyloxy)-N-hydroxybenzamide | Amide (Hydroxamic Acid) | tandfonline.com |

| 3-Heptyloxy-N-(2-sulfamoylphenyl)benzamide | Amide | lookchem.com |

| Ethyl 4-(3-heptyloxybenzoyl)-1,3,5-trimethylpyrrole-2-carboxylate | Ketone / Ester | lookchem.com |

Synthesis of Amide Derivatives (e.g., 3-(Heptyloxy)-N-hydroxybenzamide)

The synthesis of amide derivatives, particularly hydroxamic acids like 3-(heptyloxy)-N-hydroxybenzamide, represents a significant chemical transformation of the parent benzoic acid. tandfonline.comnih.gov This process typically begins with the esterified form of the acid, which is then converted to the desired amide.

A key step in forming the N-hydroxybenzamide derivative is the reaction of a precursor ester, methyl 3-(heptyloxy)benzoate, with hydroxylamine hydrochloride. tandfonline.com This reaction is generally not a direct coupling with the free acid but a conversion of its methyl ester. tandfonline.commdpi.com The synthesis of the precursor itself involves the alkylation of methyl 3-hydroxybenzoate with 1-iodoheptane. tandfonline.com

The subsequent transformation to the hydroxamic acid is achieved by treating the methyl 3-(heptyloxy)benzoate intermediate with hydroxylamine hydrochloride in the presence of a strong base. tandfonline.commdpi.com Specifically, potassium hydroxide is used to facilitate the reaction. tandfonline.com This conversion has been successfully performed using microwave-assisted synthesis, which can accelerate the reaction. tandfonline.com

In the specific synthesis of 3-(heptyloxy)-N-hydroxybenzamide from its methyl ester, traditional peptide coupling agents are not employed. Instead, the reaction relies on a base, potassium hydroxide, to drive the transformation. tandfonline.commdpi.com The solvent system is crucial for the reaction's success. For the initial alkylation to form the methyl 3-(heptyloxy)benzoate precursor, acetone is used as the solvent. tandfonline.com For the final conversion to the hydroxamic acid, methanol serves as the reaction medium. tandfonline.com

While not used for this specific hydroxamic acid synthesis, other amide formations from similar benzoic acids, such as 4-(heptyloxy)benzoic acid, utilize standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 1: Reaction Conditions for the Synthesis of 3-(Heptyloxy)-N-hydroxybenzamide and its Precursor

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1. Esterification/Alkylation | Methyl 3-hydroxybenzoate, 1-iodoheptane | Potassium carbonate | Acetone | Reflux | Methyl 3-(heptyloxy)benzoate |

| 2. Hydroxamic Acid Formation | Methyl 3-(heptyloxy)benzoate, Hydroxylamine hydrochloride | Potassium hydroxide | Methanol | Microwave heating (55 °C) | 3-(Heptyloxy)-N-hydroxybenzamide |

Data sourced from reference tandfonline.com.

Formation of Other Substituted Benzoic Acid Derivatives

Beyond simple amides, this compound can be derivatized through various reactions, including acylation with other aromatic molecules to create more complex structures.

Acylation reactions involving (heptyloxy)benzoic acid and anthranilic acid (o-aminobenzoic acid) lead to the formation of N-acyl derivatives, such as 2-(4-(heptyloxy)benzamido)benzoic acid. researchgate.netdntb.gov.uascispace.com This synthesis demonstrates the reactivity of the carboxylic acid group, enabling it to form amide bonds with amino acids. The process typically involves activating the (heptyloxy)benzoic acid by converting it to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride. researchgate.net

This activated acid chloride is then reacted with the amino group of anthranilic acid. researchgate.net To prevent self-reaction or polymerization, the carboxylic acid group of the anthranilic acid is often protected, for example, as a tert-butyl ester. researchgate.net The final step involves the hydrolysis of this ester to yield the desired final product. researchgate.net

Catalysts and specific reaction conditions are pivotal in guiding the derivatization of (heptyloxy)benzoic acid. In the acylation of the tert-butyl ester of anthranilic acid, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which also acts as a solvent or co-solvent. researchgate.net Dimethylaminopyridine (DMAP) is often added as a catalyst to enhance the reaction rate. researchgate.net The conditions may involve heating to ensure the reaction proceeds efficiently. researchgate.net

In the preliminary steps, such as the synthesis of the 4-(heptyloxy)benzoic acid precursor from p-hydroxybenzoic acid methyl ester and 1-bromoheptane, potassium carbonate is used as the base and a catalytic amount of sodium iodide is added to facilitate the alkylation. researchgate.netgrafiati.comresearchgate.net

Table 2: Catalysts and Conditions for Acylation with Anthranilic Acid

| Reaction Step | Reactants | Catalyst/Base | Solvent | Product |

| Etherification | p-Hydroxybenzoic acid methyl ester, 1-Bromoheptane | Potassium Carbonate, Sodium Iodide (cat.) | Acetonitrile | Methyl 4-(heptyloxy)benzoate |

| Acylation | 4-(Heptyloxy)benzoyl chloride, Anthranilic acid tert-butyl ester | Triethylamine, Dimethylaminopyridine (cat.) | Dichloromethane | 2-(4-(Heptyloxy)benzamido)benzoic acid tert-butyl ester |

| Deprotection | 2-(4-(Heptyloxy)benzamido)benzoic acid tert-butyl ester | Trifluoroacetic acid | Dichloromethane | 2-(4-(Heptyloxy)benzamido)benzoic acid |

Data sourced from reference researchgate.net.

Yield Optimization and Purification Techniques for Synthetic Intermediates and Final Products

The efficiency of synthesis and the purity of the resulting compounds are critical. For the synthesis of the methyl 3-(heptyloxy)benzoate intermediate, a yield of 33.77% has been reported. tandfonline.com The subsequent conversion to 3-(heptyloxy)-N-hydroxybenzamide yielded 17%. tandfonline.com

Purification is commonly achieved through column chromatography. tandfonline.com For the methyl 3-(heptyloxy)benzoate intermediate, an eluent system of ethyl acetate (B1210297):hexanes (1:9) is effective. tandfonline.com The crude product was described as a colorless oil. tandfonline.com Following the synthesis of related hydroxamic acid derivatives, purification can also involve neutralization of the reaction mixture, extraction with a solvent like ethyl acetate, and subsequent recrystallization from a solvent such as acetone to obtain a pure crystalline product. tandfonline.com

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a highly effective technique for separating this compound from by-products and unreacted starting materials. This method leverages the differential adsorption of compounds onto a solid stationary phase while a liquid mobile phase passes through it.

For alkoxybenzoic acids, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating compounds with varying functional groups. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a more polar solvent. The polarity of the eluent is carefully optimized to achieve efficient separation. While specific protocols for this compound are not extensively detailed in the literature, purification procedures for closely related isomers and derivatives provide a strong basis for its purification. For instance, derivatives of the isomeric 4-(Heptyloxy)benzoic acid are frequently purified using a gradient of hexane (B92381) and ethyl acetate. rsc.org Similarly, the precursor to a related compound, ethyl 3,4,5-tris(heptyloxy)benzoate, was purified using a solvent system progressing from hexane to chloroform. google.com

A general procedure involves dissolving the crude this compound in a minimum amount of the eluent or a compatible solvent and loading it onto a pre-packed silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of the fractions is monitored using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Table 1: Representative Conditions for Column Chromatography of Alkoxybenzoic Acids and Derivatives

| Compound | Stationary Phase | Eluent System (Mobile Phase) | Reference |

| Methyl 4-(heptyloxy)benzoate | Silica Gel | n-hexane / ethyl acetate (40:1 v/v) | rsc.org |

| Ethyl 3,4,5-tris(heptyloxy)benzoate | Silica Gel | hexane → chloroform | google.com |

| 4-((4-ferrocenyl-phenylazo)phenyl) 4-hexyloxybenzoate | Silica Gel | n-hexane / CH₂Cl₂ (1:1) | chem-soc.si |

| General Alkoxybenzoyl Esters | Silica Gel | methylene chloride : hexanes | bch.ro |

This table presents data for related compounds to illustrate common chromatographic conditions that could be adapted for this compound.

Recrystallization Procedures

Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. researchgate.netalfa-chemistry.com An ideal solvent will dissolve the compound completely at or near its boiling point but only sparingly at low temperatures. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

While benzoic acid itself can be recrystallized from water, the presence of the seven-carbon heptyloxy chain in this compound makes the molecule significantly more nonpolar, thereby reducing its solubility in water. Therefore, more organic solvents or mixed-solvent systems are required. For the closely related isomer, 4-(Heptyloxy)benzoic acid, recrystallization from an ethanol/water mixture has been reported to be effective. This suggests a similar system would be suitable for the 3-isomer.

The general procedure involves dissolving the crude solid in a minimum amount of a suitable hot solvent. If colored impurities are present, a small amount of activated charcoal may be added to the hot solution, which is then filtered through a fluted filter paper (hot gravity filtration) to remove the charcoal and any insoluble impurities. The hot, clear filtrate is then allowed to cool slowly, promoting the formation of large, pure crystals. Once crystallization is complete, the crystals are collected by vacuum filtration, washed with a small amount of the cold solvent to remove any residual mother liquor, and dried. alfa-chemistry.com

Table 2: Reported Recrystallization Solvents for Alkoxybenzoic Acids

| Compound | Recrystallization Solvent | Reference |

| 4-(Heptyloxy)benzoic acid | ethanol / water | |

| Benzoic Acid (for comparison) | water | researchgate.netalfa-chemistry.com |

This table provides solvent information for a closely related isomer, suggesting a viable starting point for developing a recrystallization procedure for this compound.

Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis of the Heptyloxy Chain and Carboxylic Acid Moiety

The conformation of 3-(Heptyloxy)benzoic acid is largely determined by the rotational freedom around several key single bonds. The heptyloxy chain, being an alkyl chain, is flexible and can adopt numerous conformations. However, to minimize steric hindrance, it often assumes a low-energy, all-trans (anti-periplanar) conformation, which is a common feature in similar long-chain alkoxy derivatives.

The molecule possesses nine rotatable single bonds that are not part of a ring, contributing to its conformational diversity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₃ | |

| Number of Rotatable Bonds | 9 | |

| Number of Aromatic Rings | 1 |

Theoretical Investigations of Molecular Geometry and Electronic Structure

Theoretical and computational chemistry provides powerful tools for investigating the molecular geometry and electronic properties of compounds like this compound. Methods such as Density Functional Theory (DFT) and semi-empirical methods like CNDO/2 (Complete Neglect of Differential Overlap) are frequently employed to calculate various molecular parameters. These studies are crucial for understanding molecular stability, reactivity, and intermolecular interaction energies.

For the closely related isomer, p-n-heptyloxy benzoic acid (also known as 4-(heptyloxy)benzoic acid or 7OBAC), extensive computational studies have been performed to analyze its properties, particularly in the context of its liquid crystalline behavior. These investigations provide a framework for the type of analysis that would be pertinent to the 3-isomer.

Computational methods like CNDO/2 and DFT are used to calculate these properties. For instance, in studies of p-n-alkoxybenzoic acids, the evaluation of atomic net charges and dipole moments is a critical first step in calculating intermolecular interaction energies.

While these parameters are theoretically significant for this compound, specific published studies detailing their calculated values for this particular isomer are not readily found in the reviewed scientific literature.

| Parameter | Value for this compound | Method |

| Atomic Net Charges | Data not available in reviewed literature | CNDO/2 or DFT |

| Total Dipole Moment | Data not available in reviewed literature | CNDO/2 or DFT |

As a reference, a computational study on the related 4-isomer, p-n-heptyloxy benzoic acid (7OBAC), reported a total dipole moment of 2.29 Debye.

The total energy of a molecule, calculated using quantum mechanical methods, is an indicator of its stability at a specific geometry. Lower total energy corresponds to a more stable molecular conformation. The binding energy, which represents the energy required to separate the molecule into its constituent atoms, provides a measure of the strength of the chemical bonds holding the molecule together.

These energy values are typically calculated for optimized molecular geometries. For example, a computational analysis of p-n-heptyloxy benzoic acid (7OBAC) reported its total energy and binding energy as part of a comparative study with its higher homologues.

Similar to the electronic properties mentioned above, specific theoretical assessments of the total and binding energies for this compound are not available in the surveyed literature.

| Parameter | Value for this compound | Method |

| Total Energy | Data not available in reviewed literature | CNDO/2 or DFT |

| Binding Energy | Data not available in reviewed literature | CNDO/2 or DFT |

For comparative purposes, the reported values for the 4-isomer, p-n-heptyloxy benzoic acid (7OBAC), are provided below.

| Parameter | Value for p-n-Heptyloxy Benzoic Acid (7OBAC) |

| Total Energy | -169.77 a.u. |

| Binding Energy | -16.44 a.u. |

Analysis of Intermolecular Forces and Self-Assembly

The self-assembly of this compound into larger ordered structures is governed by a combination of non-covalent intermolecular forces. The nature and strength of these interactions dictate the physical properties of the compound in the solid and liquid states. The primary forces at play are hydrogen bonding and van der Waals interactions.

The most significant intermolecular interaction in this compound is the hydrogen bonding enabled by the carboxylic acid group. Carboxylic acids are well-known to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This interaction creates a characteristic eight-membered ring structure.

Furthermore, the aromatic benzene (B151609) rings can interact through π-π stacking. In computational studies of related alkoxybenzoic acids, the dispersion energy is often found to be the dominant component of the total interaction energy, particularly in stacking and in-plane arrangements of the molecules. The balance between the strong, directional hydrogen bonds and the weaker, but collectively significant, van der Waals and dispersion forces determines the final supramolecular architecture of this compound.

Role of Hydrophobic and Hydrophilic Moieties in Molecular Organization

This compound is an amphipathic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. rcsb.orgontosight.ai This dual character is fundamental to its molecular organization. The hydrophilic portion is the benzoic acid group, while the hydrophobic part is the long aliphatic seven-carbon heptyloxy tail. ontosight.ai

The presence of these distinct moieties drives the self-assembly of the molecules. The carboxylic acid function of the benzoate (B1203000) moiety is hydrophilic and capable of forming strong, directional hydrogen bonds. bohrium.com This often leads to the formation of head-to-head dimers, where two benzoic acid groups interact, creating a larger, more rigid core. anjs.edu.iq This dimerization is a primary organizing force, lengthening the molecular unit and influencing the formation of liquid crystalline phases. anjs.edu.iq

| Property | Value | Source |

| Molecular Formula | C14H20O3 | ebi.ac.uk |

| Molecular Weight | 236.31 g/mol | ebi.ac.uk |

| Acidic pKa (CX) | 3.84 | ebi.ac.uk |

| CX LogP | 4.13 | ebi.ac.uk |

| Polar Surface Area | 46.53 Ų | ebi.ac.uk |

Stacking Interactions in Molecular Aggregates

The aggregation of this compound is significantly influenced by stacking interactions, particularly between the aromatic benzene rings. These interactions, a form of π-π stacking, are crucial for the stability of molecular assemblies. Computational studies on the closely related p-n-heptyloxy benzoic acid (7OBAC) have quantified the energies associated with different intermolecular arrangements. asianpubs.org

Orientational and Translatory Motions at the Molecular Level

The behavior of this compound, particularly its ability to form liquid crystal phases, is deeply connected to the allowed orientational and translatory motions of the individual molecules. Computational studies have been instrumental in exploring these molecular dynamics. asianpubs.orgresearchgate.net These studies analyze how molecules move relative to one another, both in terms of their position (translation) and their alignment (orientation).

Modeling of Molecular Packing and Ordering Phenomena

To understand and predict the self-assembly of this compound, researchers employ sophisticated molecular modeling techniques. These computational methods calculate the interaction energies between molecules to determine the most stable packing arrangements and predict the resulting phases. asianpubs.orgresearchgate.net

A common approach involves a combination of quantum chemistry and perturbation theory. asianpubs.orgscispace.com For instance, the Complete Neglect of Differential Overlap (CNDO/2) method is used to calculate the net atomic charges and dipole moments for each atom in the molecule. asianpubs.orgresearchgate.net This information is then used in further calculations to determine the intermolecular forces.

The long-range electrostatic interactions (dipole-dipole, etc.) are evaluated using the modified Rayleigh-Schrödinger perturbation theory with a multicenter-multipole expansion. For short-range interactions, which include repulsive and van der Waals forces, a '6-exp' potential function is typically assumed. asianpubs.orgresearchgate.net By systematically evaluating the interaction energy for all possible configurations of a molecular pair (e.g., stacking, in-plane, terminal, and collinear), a detailed energy profile is constructed. This allows for the identification of the most probable molecular arrangements that lead to the observed ordering phenomena, such as the formation of nematic liquid crystal phases. asianpubs.org

| Interaction Mode | Minimum Interaction Energy (kcal/mole) for p-n-Heptyloxy Benzoic Acid (7OBAC) | Source |

| Stacking | -5.02 | asianpubs.org |

| In-plane | -3.95 | asianpubs.org |

| Terminal (End-to-End) | -6.48 | asianpubs.org |

Computational Chemistry and Advanced Theoretical Modeling

Quantum Mechanical Calculation Methodologies

Quantum mechanical calculations have been instrumental in investigating the intricate forces that govern the molecular interactions of alkoxybenzoic acids, including the heptyloxy derivative. These methods allow for a detailed analysis of electronic parameters and the nature of intermolecular forces, which are crucial for understanding the compound's behavior in various states of matter.

A computational study on the closely related p-n-heptyloxy benzoic acid (7OBAC) provides a framework for understanding the theoretical approaches applicable to the 3-isomer. asianpubs.org In such studies, the evaluation of atomic net charges and dipole moments at each atomic center is a primary step. asianpubs.org

Complete Neglect of Differential Overlap (CNDO/2) Method for Electronic Parameters

The Complete Neglect of Differential Overlap (CNDO/2) method is a semi-empirical quantum chemistry method used to determine the net atomic charges and dipole moments of a molecule. asianpubs.org This all-valence electron method is a crucial first step in understanding the electronic distribution within the 3-(Heptyloxy)benzoic acid molecule, which in turn influences its electrostatic interactions. asianpubs.org

Rayleigh-Schrödinger Perturbation Theory for Long-Range Interactions

To evaluate the long-range intermolecular interactions, a modified Rayleigh-Schrödinger perturbation theory is employed. asianpubs.org This quantum mechanical approach is essential for calculating the forces between molecules that are not in direct contact but are close enough to influence one another. The total interaction energy between a pair of molecules is typically expressed as a sum of electrostatic, polarization, dispersion, and repulsion terms. asianpubs.org

Multicentered-Multipole Expansion Method for Intermolecular Forces

In conjunction with perturbation theory, a multicentered-multipole expansion method is utilized to calculate the intermolecular forces. asianpubs.org This method provides a detailed description of the electrostatic interactions by considering the distribution of charges within the molecules, going beyond a simple dipole-dipole interaction model.

Six-Exponent Potential Function for Short-Range Interactions

For short-range interactions, where molecules are in close proximity and electron cloud overlap is significant, a "6-exp" potential function is assumed. asianpubs.org This function models the steep repulsive forces that arise at very short distances, preventing the collapse of molecular structures.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure and properties of molecules like this compound. DFT methods are known for providing a good balance between accuracy and computational cost.

Molecular Structure Optimization (e.g., B3LYP/6-311G(d,p) level of theory)

A primary application of DFT is the optimization of the molecular structure to find its lowest energy conformation. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for this purpose. When paired with a basis set such as 6-311G(d,p), it provides a robust level of theory for predicting molecular geometries.

For similar benzoic acid derivatives, DFT calculations at levels of theory such as B3LYP/6-311++G(2d,p) and B3LYP/6–311+ G(d,p) have been successfully used to optimize molecular structures. The calculated bond lengths, angles, and torsion angles from these studies often show good agreement with experimental data obtained from techniques like X-ray diffraction. This computational approach allows for the detailed analysis of the three-dimensional arrangement of atoms in this compound, providing insights into its conformational preferences and the spatial relationship between the heptyloxy chain, the benzoic acid moiety, and the carboxylic acid group.

| Computational Method | Application | Key Findings |

| CNDO/2 | Calculation of electronic parameters | Provides net atomic charges and dipole moments. |

| Rayleigh-Schrödinger Perturbation Theory | Evaluation of long-range intermolecular interactions | Calculates electrostatic, polarization, and dispersion forces. |

| Multicentered-Multipole Expansion | Calculation of intermolecular forces | Detailed description of electrostatic interactions. |

| Six-Exponent Potential Function | Modeling of short-range interactions | Represents repulsive forces at close molecular proximity. |

| DFT (B3LYP/6-311G(d,p)) | Molecular structure optimization | Predicts the lowest energy conformation and geometric parameters. |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding the electronic behavior of a molecule. The HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pearson.comutexas.edu A smaller energy gap suggests that the molecule can be more easily excited and is thus more reactive.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich regions of the molecule, such as the oxygen atoms of the carboxyl group and the π-system of the benzene (B151609) ring. These regions are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the benzene ring and the carbonyl carbon of the carboxyl group, indicating the likely sites for nucleophilic attack. quora.com The heptyloxy group, being an electron-donating group, would slightly raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzoic acid, thereby influencing its reactivity.

| Parameter | Description | Expected Localization in this compound |

|---|---|---|

| HOMO | Highest energy occupied molecular orbital; electron-donating capacity. | Oxygen atoms of the carboxyl group and the π-system of the benzene ring. |

| LUMO | Lowest energy unoccupied molecular orbital; electron-accepting capacity. | Benzene ring and carbonyl carbon of the carboxyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicator of chemical reactivity and stability. | Expected to be moderate, indicating a balance of stability and reactivity. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyper-conjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides valuable insights into the delocalization of electron density and the stabilizing effects of hyper-conjugative interactions within the molecule.

| Interaction Type | Donor NBO | Acceptor NBO | Expected Significance in this compound |

|---|---|---|---|

| π-conjugation | π(C=C) of benzene ring | π(C=O) of carboxyl group | High, contributing to resonance stabilization. |

| Hyperconjugation | Lone pair of ether oxygen | σ(C-C) of benzene ring | Moderate, contributing to electron delocalization and stability. |

| Hyperconjugation | Lone pair of hydroxyl oxygen | σ*(C-O) of carboxyl group | Moderate, influencing the acidity of the carboxylic acid. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Chemical Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.comchemrxiv.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions of intermediate potential.

For this compound, the MEP surface would show the most negative potential (red) concentrated around the oxygen atoms of the carboxyl group, highlighting these as the primary sites for electrophilic attack and hydrogen bonding interactions. The hydrogen atom of the carboxyl group would exhibit a strongly positive potential (blue), indicating its acidic nature and susceptibility to deprotonation. The benzene ring would likely show a mix of negative potential (above and below the plane of the ring due to the π-electrons) and slightly positive potential around the hydrogen atoms. The long alkyl chain of the heptyloxy group would be characterized by a largely neutral (green) potential. This detailed mapping of the electrostatic potential is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.net

Calculation of Atomic Charge Distribution

In this compound, the oxygen atoms of the carboxyl group would carry the most significant negative partial charges due to their high electronegativity. The carbonyl carbon would have a substantial positive charge, making it an electrophilic center. The hydrogen atom of the hydroxyl group would also have a notable positive charge, consistent with its acidic character. The carbon atoms of the benzene ring would have varying, smaller negative charges, while the attached hydrogen atoms would be slightly positive. The atoms of the heptyloxy chain would have relatively small partial charges. Understanding the atomic charge distribution is fundamental for developing accurate molecular mechanics force fields and for predicting intermolecular interaction energies.

Energetic Behavior in Solvent Phases using Continuum Models (e.g., Onsager, Polarizable Continuum Model)

The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent. Continuum solvation models, such as the Onsager model and the more sophisticated Polarizable Continuum Model (PCM), are computational methods used to approximate the energetic effects of a solvent without explicitly modeling individual solvent molecules. wikipedia.orgresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum.

For this compound, these models can be used to calculate the free energy of solvation, which is crucial for predicting its solubility and partitioning behavior between different phases. The electrostatic interactions between the solute and the solvent are a major component of the solvation energy. Given the polar carboxyl group, this compound is expected to be more stabilized in polar solvents compared to nonpolar solvents. PCM calculations can also be used to study the effect of the solvent on the molecule's geometry, electronic properties, and chemical reactivity. For instance, the acidity of the carboxylic acid is expected to be enhanced in polar, protic solvents that can stabilize the resulting carboxylate anion through hydrogen bonding. ohio-state.edu

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, has become an indispensable tool in drug discovery for predicting how a ligand (a small molecule like this compound) might interact with a biological target, typically a protein or enzyme. researchgate.netijcap.in These computational techniques allow for the rapid screening of large compound libraries and provide detailed insights into the binding modes and affinities of potential drug candidates.

Molecular Docking Simulations to Predict Binding Affinities and Coordination with Active Sites

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wikipedia.org The process involves sampling a wide range of conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose.

| Interaction Type | Potential Functional Group of this compound | Potential Interacting Residue in a Target Protein |

|---|---|---|

| Hydrogen Bonding | Carboxyl group (as donor and acceptor) | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Hydrophobic Interactions | Heptyloxy chain, Benzene ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| π-π Stacking | Benzene ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Ionic Interactions | Carboxylate group (deprotonated) | Basic amino acids (e.g., Lysine, Arginine) |

Structure-Activity Relationship (SAR) Studies via Computational Descriptors

In the realm of modern drug discovery and materials science, computational modeling has emerged as an indispensable tool for predicting the biological activity and physicochemical properties of chemical compounds. Structure-Activity Relationship (SAR) studies, particularly those employing computational descriptors, provide valuable insights into how the structural features of a molecule, such as this compound, influence its interactions with biological targets or its material properties. These studies are fundamental in rational drug design and the development of new materials, allowing for the in-silico screening and optimization of molecules before their synthesis, thereby saving significant time and resources.

The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By systematically modifying the structure and observing the corresponding changes in activity, a relationship can be established. Computational descriptors are numerical values that quantify different aspects of a molecule's structure, including its steric, electronic, and hydrophobic properties. These descriptors can be calculated from the two-dimensional (2D) or three-dimensional (3D) structure of the molecule using various quantum mechanical and molecular mechanics methods.

Key computational descriptors relevant to the SAR of this compound include:

Lipophilicity (logP): This descriptor is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The heptyloxy chain in this compound significantly increases its lipophilicity, which can influence its ability to cross biological membranes.

Polar Surface Area (PSA): PSA is a descriptor used to estimate the transport properties of drugs. It is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule is critical for its interaction with biological targets, such as proteins and nucleic acids. The carboxylic acid group of this compound contains both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl and ether oxygens).

Electronic Descriptors: Parameters such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO) describe the electronic distribution and reactivity of the molecule. The ether linkage and the carboxylic acid group are key features influencing the electronic properties of this compound.

By analyzing these and other computational descriptors for a series of related alkoxybenzoic acids, researchers can develop quantitative structure-activity relationship (QSAR) models. These mathematical models correlate the descriptors with a specific biological activity, enabling the prediction of the activity of new, unsynthesized compounds. While specific, comprehensive SAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of computational descriptor-based analysis provide a robust framework for predicting its behavior and guiding further research.

The following table presents a set of predicted computational descriptors for this compound, which are instrumental in SAR and QSAR studies.

| Computational Descriptor | Predicted Value | Source |

|---|---|---|

| Water Solubility | 0.0174 mg/mL | ALOGPS drugbank.com |

| logP | 4.44 | ALOGPS drugbank.com |

| logP | 4.13 | Chemaxon drugbank.com |

| XlogP | 4.4 | Predicted uni.lu |

| logS | -4.1 | ALOGPS drugbank.com |

| pKa (Strongest Acidic) | 3.84 | Chemaxon drugbank.com |

| pKa (Strongest Basic) | -4.9 | Chemaxon drugbank.com |

| Physiological Charge | -1 | Chemaxon drugbank.com |

| Hydrogen Acceptor Count | 3 | Chemaxon drugbank.com |

| Hydrogen Donor Count | 1 | Chemaxon drugbank.com |

| Polar Surface Area | 46.53 Ų | Chemaxon drugbank.com |

| Rotatable Bond Count | 8 | Chemaxon drugbank.com |

| Refractivity | 67.45 m³·mol⁻¹ | Chemaxon drugbank.com |

| Polarizability | 27.59 ų | Chemaxon drugbank.com |

| Number of Rings | 1 | Chemaxon drugbank.com |

| Bioavailability | 1 | Chemaxon drugbank.com |

| Rule of Five | Yes | Chemaxon drugbank.com |

| Ghose Filter | Yes | Chemaxon drugbank.com |

| Veber's Rule | No | Chemaxon drugbank.com |

| MDDR-like Rule | No | Chemaxon drugbank.com |

Biochemical and in Vitro Biological Activity Investigations

Antimicrobial Activity Studies

The antimicrobial effects of 3-(Heptyloxy)benzoic acid have been investigated, with research pointing towards a specific mechanism of action, particularly against Gram-negative bacteria, and potential for broader applications in controlling bacterial communities.

Research has identified this compound as an inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). iomcworld.com This enzyme is essential for the biosynthesis of lipid A, which is a critical component of the outer membrane of Gram-negative bacteria. iomcworld.comiiardjournals.org The inhibition of LpxC disrupts the formation of this membrane, leading to a bactericidal effect. iiardjournals.org This mechanism of action is specific to Gram-negative bacteria, as LpxC is a conserved and essential enzyme in this bacterial class but not in Gram-positive bacteria. iiardjournals.orgmdpi.com

While specific minimum inhibitory concentration (MIC) values for this compound against various bacterial strains are not detailed in the available literature, its targeted action on LpxC firmly establishes its antibacterial potential against Gram-negative pathogens. iomcworld.comiiardjournals.org The development of LpxC inhibitors is a significant area of antibiotic research, aiming to provide new therapeutic options against multidrug-resistant Gram-negative infections. iiardjournals.orgmdpi.com

Table 1: Mechanistic Profile of Antibacterial Activity

| Target Enzyme | Affected Process | Spectrum of Activity |

|---|

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov A series of alkoxybenzoic acid analogs, which includes this compound by classification, have been synthesized and investigated for their ability to combat biofilms. nih.gov These compounds are designed to disrupt biofilm formation and promote the dispersion of established biofilms. nih.gov

The anti-biofilm activity of these alkoxybenzoic acid analogs is influenced by structural modifications, including the length of the alkyl chain and its position on the benzoic acid ring. nih.gov This allows for the optimization of the compounds for persistent and enhanced anti-biofilm efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism involves interfering with the extracellular matrix and potentially the quorum sensing communication systems that bacteria use to regulate biofilm architecture and defense. nih.gov While the general class of alkoxybenzoic acids shows promise, specific studies detailing the mechanistic actions of the 3-(heptyloxy) isomer were not found.

Table 2: Summary of Anti-biofilm Potential

| Compound Class | General Effect | Key Structural Features |

|---|

Anti-inflammatory Properties and Mechanisms

Detailed investigations into the specific anti-inflammatory properties of this compound, including its ability to modulate inflammatory pathways or the production of inflammatory mediators, were not identified in the reviewed scientific literature.

Specific studies on the structure-activity relationships of this compound concerning its potential anti-inflammatory effects are not available in the current body of scientific literature reviewed. Research on other benzoic acid derivatives suggests that anti-inflammatory activity is often linked to specific structural features, such as the position of hydroxyl groups, which facilitate interactions with targets like cyclooxygenase enzymes. nih.govnih.gov However, these findings are not directly applicable to the alkoxy structure of this compound.

Antioxidant Activity Evaluation

A review of the scientific literature did not yield specific studies evaluating the antioxidant activity of this compound. The majority of research on the antioxidant properties of benzoic acid derivatives focuses on hydroxybenzoic acids. mdpi.comresearchgate.netsemanticscholar.org The antioxidant mechanism of these compounds typically involves the donation of a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. preprints.orgpreprints.org In this compound, the hydroxyl group at the 3-position is replaced by a heptyloxy (ether) group, which fundamentally alters its chemical properties and precludes it from acting as a hydrogen-donating antioxidant in the same manner. nih.govdrugbank.com Research on benzoic acid esters has indicated that antioxidant activity tends to decrease as the length of the alkyl chain increases, though this pertains to esters rather than ethers and may not be directly comparable. nih.gov

Enzyme Inhibition Studies

Research has focused on the inhibitory effects of compounds structurally related to this compound against zinc-dependent bacterial enzymes, which are crucial for bacterial survival and resistance.

Metallo-β-lactamases (MBLs), such as Bla2 from the Sterne strain of Bacillus anthracis, are a significant cause of antibiotic resistance. tandfonline.com These enzymes require zinc ions in their active site to hydrolyze and inactivate a broad range of β-lactam antibiotics. tandfonline.com A key strategy for overcoming this resistance is the development of inhibitors that can chelate these essential zinc ions, thereby rendering the enzyme inactive. tandfonline.com

While this compound itself has been investigated against other zinc metalloenzymes, a closely related derivative, 3-(heptyloxy)-N-hydroxybenzamide , has been synthesized and specifically tested for its ability to inhibit Bla2. tandfonline.comnih.gov This derivative incorporates a hydroxamic acid group, a well-known zinc-binding moiety. tandfonline.comnih.govmdpi.com However, studies showed that this monohydroxamic compound was unable to inhibit the Bla2 enzyme, indicating that the presence of the 3-(heptyloxy) group alone in this configuration is insufficient for effective inhibition of this specific target. tandfonline.comnih.govtandfonline.com In contrast, a dihydroxamic acid-containing compound demonstrated potent inhibition of Bla2, highlighting the critical role of the zinc-binding functionality in achieving inhibitory activity against this enzyme. tandfonline.comnih.gov

Although 3-(heptyloxy)-N-hydroxybenzamide did not inhibit Bla2, kinetic analyses of other effective hydroxamic acid-based inhibitors of this enzyme have demonstrated a reversible and competitive inhibition mechanism. tandfonline.comnih.gov In this model, the inhibitor competes with the antibiotic substrate for binding to the active site of the enzyme. mdpi.com The binding is reversible, meaning the inhibitor can associate with and dissociate from the enzyme. mdpi.com For instance, a dihydroxamic acid inhibitor of Bla2 was shown to exhibit competitive inhibition, suggesting that it directly interacts with the enzyme's active site. tandfonline.comnih.gov Similarly, thiomaltol, another inhibitor of Bla2, was also identified as a competitive, reversible, slow-binding inhibitor. nih.govtandfonline.com

The hydroxamic acid functional group is a key component in the design of many inhibitors targeting metalloenzymes because of its ability to chelate the zinc ions in the active site. tandfonline.commdpi.com For inhibitors of Bla2, this moiety is crucial for binding affinity and inhibitory potency. tandfonline.com The inability of 3-(heptyloxy)-N-hydroxybenzamide to inhibit Bla2 suggests that a single hydroxamic acid group, in combination with the heptyloxy tail, does not provide sufficient binding energy to effectively block the enzyme. tandfonline.comnih.govtandfonline.com In contrast, compounds with two hydroxamate groups show significantly enhanced affinity, with one study demonstrating that a dihydroxamic acid derivative potently inhibited Bla2 while its monohydroxamic counterpart (3-(heptyloxy)-N-hydroxybenzamide) did not. tandfonline.comnih.gov This underscores that the zinc-chelating "warhead" is a dominant factor in the binding affinity for Bla2. nih.gov

Kinetic analysis is essential for quantifying the potency of an enzyme inhibitor. The inhibition constant (Kᵢ) represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a more potent inhibitor.

For the inhibition of Bla2 from B. anthracis, while no Kᵢ value could be determined for the non-inhibitory 3-(heptyloxy)-N-hydroxybenzamide, other potent inhibitors have been characterized. tandfonline.com For example, a dihydroxamic acid-containing compound was found to be a highly effective inhibitor of Bla2 with a Kᵢ value in the sub-micromolar range. tandfonline.comnih.gov

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value |

| Dihydroxamic Acid Compound (Compound 7) | Bla2 from B. anthracis | Reversible, Competitive | 0.18 ± 0.06 µM tandfonline.comnih.gov |

| Thiomaltol | Bla2 from B. anthracis | Reversible, Competitive, Slow-Binding | 85 ± 30 µM nih.govtandfonline.com |

This table presents kinetic data for potent inhibitors of Bla2 to provide context for the inhibition of this enzyme class.

Targeting Bacterial Metallo-β-lactamases (e.g., Bla2 from Bacillus anthracis)

Interaction with Cellular Targets and Receptors

Beyond metallo-β-lactamases, this compound has been studied for its interaction with other critical bacterial enzymes, providing broader insight into its biological activities.

The most well-documented cellular target of this compound is the zinc-dependent deacetylase LpxC, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. nih.govdrugbank.comnih.gov Lipid A is a crucial component of the outer membrane, and its synthesis is required for bacterial viability. nih.govnih.gov

Studies involving X-ray crystallography have shown that 3-(heptyloxy)benzoate binds within a hydrophobic tunnel in the active site of LpxC. nih.gov This tunnel is responsible for the enzyme's specificity for substrates with long acyl chains. nih.gov Interestingly, the binding mode of 3-(heptyloxy)benzoate was found to be "backward," with the benzoate (B1203000) moiety positioned at the outer end of the tunnel, not coordinating with the active site zinc ion as initially intended. nih.gov Despite this unexpected orientation and the lack of a traditional zinc-binding warhead like a hydroxamate, the compound still binds with micromolar affinity. nih.gov This finding suggests that the intermolecular interactions between the aliphatic heptyloxy tail and the hydrophobic tunnel are the dominant forces driving the enzyme affinity in this class of benzoic acid derivatives. nih.gov This interaction effectively blocks the active site, inhibiting the enzyme's function. nih.gov

| Compound | Cellular Target | Binding Site | Observed Affinity |

| 3-(Heptyloxy)benzoate | LpxC (zinc deacetylase) | Hydrophobic Tunnel | Micromolar nih.gov |

Membrane Penetration Capabilities Driven by Lipophilicity

The ability of a compound to traverse cellular membranes is fundamental to its biological activity, particularly for accessing intracellular targets. For this compound, this capability is intrinsically linked to its amphipathic nature, characterized by a dual chemical personality: a hydrophilic (water-attracting) portion and a lipophilic (fat-attracting) portion. quicktakes.iolibretexts.org This structural arrangement is a key determinant of its interaction with the lipid bilayer of cell membranes.

The this compound molecule consists of a polar benzoic acid head group and a nonpolar heptyloxy tail. quicktakes.iolibretexts.org The carboxylic acid group is hydrophilic, while the seven-carbon alkyl chain is distinctly lipophilic. This amphipathic structure facilitates the molecule's partitioning into the cell membrane, a critical step for passive diffusion across this biological barrier. biologyonline.com The lipophilic heptyloxy tail is driven to enter the hydrophobic core of the lipid bilayer, while the hydrophilic benzoic acid head can interact with the aqueous environment and the polar head groups of the phospholipids (B1166683) that form the membrane surface. biologyonline.comquora.com

The passive transport of molecules across a cell membrane is largely governed by their lipophilicity. ljmu.ac.ukresearchgate.net Generally, an increase in lipophilicity correlates with enhanced membrane permeability. ljmu.ac.uk However, this relationship is not always linear. For a series of related compounds, such as phenolic compounds with varying alkyl chain lengths, there often exists an optimal chain length for maximal membrane affinity and penetration. cirad.frcirad.fr Chains that are too short may not provide sufficient lipophilicity to drive the molecule into the membrane core, while excessively long chains can lead to a decrease in penetration depth, possibly due to the molecule becoming entrapped within the lipid bilayer. cirad.frcirad.fr

While specific experimental data on the membrane permeability of this compound is not extensively documented in the available research, its structural characteristics allow for informed inferences. The seven-carbon chain of the heptyloxy group provides a significant degree of lipophilicity, suggesting a favorable interaction with and partitioning into the cell membrane.

Quantitative Structure-Activity Relationship (QSAR) studies on benzoic acid derivatives have shown that lipophilicity is a key parameter influencing their biological activity, which often depends on membrane passage. nih.govnih.gov For aromatic carboxylic acids, the permeation across a lipid bilayer is a pH-dependent process. nih.govnih.govresearchgate.net The neutral, protonated form of the carboxylic acid is more lipophilic and can more readily diffuse across the membrane compared to its charged, deprotonated form, which is more prevalent at physiological pH. nih.govnih.govresearchgate.net

The interplay between a compound's lipophilicity and its ability to permeate cell membranes can be illustrated with a representative data table showing trends observed for similar classes of compounds.

| Compound Class | Alkyl Chain Length | General Lipophilicity (LogP) | Observed Membrane Permeability Trend |

| Phenolic Esters | Short (C1-C3) | Low to Moderate | Moderate |

| Phenolic Esters | Medium (C4-C8) | Moderate to High | High (often optimal in this range) |

| Phenolic Esters | Long (>C8) | Very High | May decrease after an optimal length |

| Benzoic Acid Derivatives | Varies | Varies | Generally increases with lipophilicity |

This table is a generalized representation based on established principles for phenolic and benzoic acid derivatives and is intended to illustrate the concept of how alkyl chain length and lipophilicity influence membrane permeability. Specific values would vary depending on the exact molecular structure and experimental conditions.

Based on these principles, the heptyloxy group of this compound, with its seven-carbon chain, places it in a range that is generally associated with high lipophilicity and efficient membrane partitioning. This structural feature is therefore a critical driver of its ability to penetrate cell membranes and exert its biological effects on intracellular components.

An article on the advanced spectroscopic characterization of this compound, as outlined, cannot be generated at this time. Extensive searches for experimental data regarding the Nuclear Magnetic Resonance (NMR) and Infrared (IR/FTIR) spectra for this specific compound have not yielded detailed research findings in publicly available scientific literature or chemical databases.

The information required to populate the specified sections and subsections, including detailed data for ¹H NMR, ¹³C NMR, and FTIR analysis—such as chemical shifts, vibrational frequencies, and discussions on hydrogen bonding and conformational insights for this compound—is not available.

Data is available for related compounds, such as the isomer 4-(heptyloxy)benzoic acid and the parent compound benzoic acid. However, in adherence to the strict instructions to focus solely on this compound, this information cannot be used as a substitute, as the spectroscopic data would not be scientifically accurate for the requested molecule.

To provide a scientifically accurate and detailed article as requested, specific characterization data from experimental research on this compound is necessary. Without access to such dedicated studies, the generation of the requested content is not possible.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Comparative Analysis with Simulated FTIR Spectra

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The experimental FTIR spectrum of 3-(Heptyloxy)benzoic acid can be compared with a theoretically simulated spectrum to confirm its molecular structure. This comparative analysis serves as a robust validation tool.

Simulated spectra are generated using computational chemistry methods, such as Density Functional Theory (DFT), which calculate the vibrational frequencies of the molecule. Discrepancies between the experimental and simulated spectra can highlight conformational isomers or intermolecular interactions, such as hydrogen bonding, in the solid state.

For instance, the characteristic vibrational modes of the carboxylic acid group (O-H and C=O stretching) and the ether linkage (C-O stretching) are key features. In related alkoxybenzoic acids, the carboxylic peak is a prominent feature. researchgate.net A comparison with the simulated spectrum helps in the precise assignment of these bands and confirms the presence of the heptyloxy substituent on the benzoic acid core.

Table 1: Key Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Alkyl Chain | C-H stretch | 2850-2960 |

| Carbonyl | C=O stretch | 1680-1710 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ether | C-O stretch | 1200-1250 |

X-ray Diffraction (XRD) Studies for Solid-State Structures and Ordering

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, XRD studies are crucial for understanding its crystal packing and the nature of intermolecular interactions that govern its solid-state properties. Benzoic acid and its derivatives are known to form centrosymmetric dimers in the crystal structure, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Bond Lengths and Angles

Single-crystal X-ray diffraction (SCXRD) provides the most precise and detailed information about the molecular structure, including bond lengths, bond angles, and torsion angles. carleton.eduuwaterloo.ca To perform SCXRD, a suitable single crystal of this compound is required.

The analysis would yield the precise atomic coordinates within the unit cell. From this, one could determine the planarity of the benzene (B151609) ring, the conformation of the heptyloxy tail, and the exact geometry of the hydrogen-bonded carboxylic acid dimer. For example, in similar structures, the C-O bond length of the ether linkage can indicate the degree of conjugation with the aromatic ring. nih.gov

Table 2: Hypothetical SCXRD Data for a Benzoic Acid Derivative Dimer

| Parameter | Description | Typical Value |

| Crystal System | The crystal system (e.g., Monoclinic) | Monoclinic |

| Space Group | The symmetry of the unit cell (e.g., P2₁/c) | P2₁/c |

| O-H···O distance | Hydrogen bond length in the dimer | ~2.6 Å |

| C=O bond length | Carbonyl bond length | ~1.25 Å |

| C-O bond length | Carboxylic single bond length | ~1.30 Å |

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Identification

Powder X-ray diffraction (PXRD) is an essential technique for analyzing polycrystalline samples. units.it It is used to confirm the crystalline nature of a bulk sample of this compound and to identify its specific crystalline phase or polymorph. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint". units.it

The PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which correspond to the different lattice planes in the crystal structure. This technique is also instrumental in detecting the presence of different crystalline phases in a mixture or identifying any amorphous content. For compounds like N-(p-tolyl)dodecylsulfonamide, PXRD has been used to confirm the crystalline phases. The study of related compounds like heptyloxybenzylidene-heptylaniline has also revealed different crystalline phases through X-ray studies. aps.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₄H₂₀O₃), the molecular weight is 236.31 g/mol . sigmaaldrich.com

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The subsequent fragmentation of this molecular ion provides valuable structural information.

A common fragmentation pathway for benzoic acid itself involves the loss of the hydroxyl group (-OH) to form a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak. docbrown.info Another key fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77, formed by the loss of the entire carboxyl group. docbrown.info

For this compound, analogous fragmentation patterns are expected, along with fragmentation of the heptyloxy side chain.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 236 | [C₁₄H₂₀O₃]⁺ | Molecular Ion ([M]⁺) |

| 219 | [M - OH]⁺ | Loss of hydroxyl radical |

| 191 | [M - COOH]⁺ | Loss of carboxyl group |

| 138 | [HOC₆H₄O]⁺ | Cleavage of the heptyloxy chain |

| 121 | [HOC₆H₄CO]⁺ | Benzoyl cation with hydroxyl group |

| 98 | [C₇H₁₄]⁺ | Heptyl group fragment |

Applications in Advanced Materials Science

Utilization as Building Blocks for Novel Materials

3-(Heptyloxy)benzoic acid serves as a fundamental building block for constructing complex molecular and macromolecular structures. Its bifunctional nature, with a hydrophilic carboxyl group and a hydrophobic heptyloxy tail, is key to its utility in designing materials with specific, predictable properties.

The structure of this compound is inherently amphiphilic, possessing both a polar (hydrophilic) head group (the carboxylic acid) and a nonpolar (hydrophobic) tail (the heptyloxy chain). This characteristic is fundamental to its use in synthesizing molecules that can self-assemble at interfaces or in bulk phases, forming structures like micelles and layers. The interplay between the hydrophobic and hydrophilic sections can be exploited to create materials for applications such as coatings and surfactants. The specific length of the seven-carbon heptyloxy chain provides a defined level of hydrophobicity, influencing the packing and ordering of the molecules in self-assembled structures.

Benzoic acid and its derivatives are utilized in the fabrication of advanced polymer composites. Research has shown that these molecules can be incorporated into the crystalline phases of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). nih.gov When introduced into these polymers, the benzoic acid derivatives can reside within the nanoporous crystalline structures of the host material. nih.gov

Potential in Optical and Electrical Material Development

The aromatic nature of the benzoic acid ring combined with the effects of the heptyloxy substituent gives rise to interesting optical and electronic properties, making this class of compounds a subject of investigation for optoelectronic applications.

Research into structurally similar compounds, such as 3-n-alkanoyloxy benzoic acids, provides significant insight into the potential of this compound for creating materials with tunable optical properties. nih.gov The electronic absorption and emission spectra of these materials are sensitive to their molecular structure, particularly the length of the alkyl chain. nih.gov

Studies on 3-n-alkanoyloxy benzoic acids demonstrated that an increase in the alkyl chain length leads to a slight blue shift in the UV-Vis absorption spectrum. nih.gov Conversely, the photoluminescence spectra show a red shift with increasing chain length. nih.gov This behavior indicates that the optical band gap and the emissive properties can be systematically controlled by modifying the non-polar tail of the molecule. These characteristics are crucial for the design of materials for use in liquid crystal displays and other optoelectronic devices. nih.gov

Table 1: Optical Properties of 3-n-alkanoyloxy Benzoic Acid Derivatives This table is based on data for 3-n-alkanoyloxy benzoic acids, which serve as a proxy for understanding the behavior of this compound.

| Compound (Alkyl Chain) | Absorption Peak (λ_max) | Emission Peak (λ_em) |

|---|---|---|

| 3-Propanoyloxy Benzoic Acid (C3) | ~265 nm | ~460 nm |

| 3-Heptanoyloxy Benzoic Acid (C7) | ~264 nm | Varies (Red Shifted) |

| 3-Tridecanoyloxy Benzoic Acid (C13) | ~265 nm | ~472 nm |

Data is extrapolated from trends described in scientific literature. nih.gov

The potential for electronic applications stems from the same structural features that govern the optical responses. The investigation of related benzoic acid derivatives has included the evaluation of key electrical parameters like the energy band gap and the lifetime of charge carriers. nih.gov The ability to form ordered structures, such as liquid crystals, is vital for applications that require both molecular mobility and structural organization. nih.gov

The fluorescence decay spectra of these materials have been studied to understand the lifetime of excited charge carriers. It was found that a longer alkyl chain results in a longer fluorescence lifetime. nih.gov For the 3-substituted derivatives, the lifetime was observed to be slightly longer than their 4-substituted counterparts. nih.gov This suggests that the specific placement of the alkoxy group on the benzene (B151609) ring is a critical factor in tuning the electronic behavior of the material, opening avenues for its exploration in various electronic and optoelectronic systems.

Strategies for Enhancing Material Performance through Structural Modification

A key advantage of using organic molecules like this compound in materials science is the potential for systematic enhancement of performance through precise structural modifications. The properties of the final material can be fine-tuned by altering the molecular blueprint.